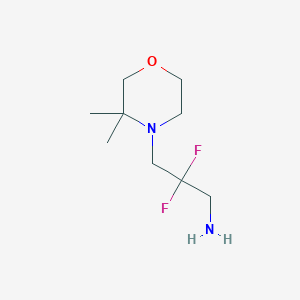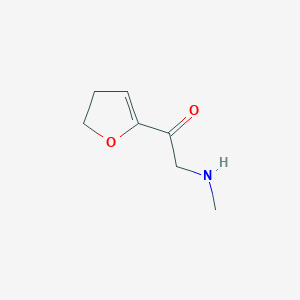
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amines and aldehydes, under acidic or basic conditions.
Coupling of the Imidazole and Pyrrolidine Rings: The final step involves coupling the imidazole and pyrrolidine rings through a series of reactions, such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides or pyrrolidine N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may introduce various functional groups onto the imidazole or pyrrolidine rings.
科学研究应用
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand the role of imidazole and pyrrolidine rings in biological systems, including their interactions with proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, coordinating with metal ions or forming hydrogen bonds with amino acid residues in proteins. The pyrrolidine ring can enhance the compound’s binding affinity and specificity by providing additional interactions with the target.
相似化合物的比较
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine ring.
Pyrrolidine: A saturated five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the target compound.
4-(1-Methyl-1H-benzimidazol-2-yl)pyrrolidin-3-amine: A compound with a benzimidazole ring instead of an imidazole ring, offering different chemical and biological properties.
Uniqueness
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
4-(1-methylimidazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-12-3-2-11-8(12)6-4-10-5-7(6)9/h2-3,6-7,10H,4-5,9H2,1H3 |
InChI 键 |
ZJVWMUPJUTXEHB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2CNCC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)

![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)


![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)


